molecular formula C14H26N2O4 B12986561 2-(3-(((3-(tert-Butoxy)-3-oxopropyl)amino)methyl)pyrrolidin-1-yl)aceticacid

2-(3-(((3-(tert-Butoxy)-3-oxopropyl)amino)methyl)pyrrolidin-1-yl)aceticacid

Cat. No.: B12986561
M. Wt: 286.37 g/mol
InChI Key: MJCWZWPXTYPIIP-UHFFFAOYSA-N
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Description

2-(3-(((3-(tert-Butoxy)-3-oxopropyl)amino)methyl)pyrrolidin-1-yl)acetic acid is a complex organic compound that features a pyrrolidine ring substituted with a tert-butoxy group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(((3-(tert-Butoxy)-3-oxopropyl)amino)methyl)pyrrolidin-1-yl)acetic acid typically involves multiple steps, starting with the preparation of the pyrrolidine ring. The tert-butoxy group is introduced through a tert-butyl esterification reaction, which can be efficiently carried out using flow microreactor systems . This method is preferred due to its efficiency, versatility, and sustainability compared to traditional batch processes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale flow microreactor systems to ensure consistent quality and yield. These systems allow for precise control over reaction conditions, leading to higher efficiency and reduced waste .

Chemical Reactions Analysis

Types of Reactions

2-(3-(((3-(tert-Butoxy)-3-oxopropyl)amino)methyl)pyrrolidin-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .

Mechanism of Action

The mechanism of action of 2-(3-(((3-(tert-Butoxy)-3-oxopropyl)amino)methyl)pyrrolidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(3-(((3-(tert-Butoxy)-3-oxopropyl)amino)methyl)pyrrolidin-1-yl)acetic acid stands out due to its specific substitution pattern and the presence of both a tert-butoxy group and an acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C14H26N2O4

Molecular Weight

286.37 g/mol

IUPAC Name

2-[3-[[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]amino]methyl]pyrrolidin-1-yl]acetic acid

InChI

InChI=1S/C14H26N2O4/c1-14(2,3)20-13(19)4-6-15-8-11-5-7-16(9-11)10-12(17)18/h11,15H,4-10H2,1-3H3,(H,17,18)

InChI Key

MJCWZWPXTYPIIP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCNCC1CCN(C1)CC(=O)O

Origin of Product

United States

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